
3-(Chloromethyl)-2,2,4-trimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2,2,4-trimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with three methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,2,4-trimethylhexane typically involves the chloromethylation of 2,2,4-trimethylhexane. One common method is the reaction of 2,2,4-trimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of optimized catalysts and reaction conditions is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-2,2,4-trimethylhexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Alcohols, amines, thioethers.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2,2,4-trimethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-2,2,4-trimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-2,2,4-trimethylpentane
- 3-(Chloromethyl)-2,2,4-trimethylheptane
- 2-(Chloromethyl)-2,4,4-trimethylpentane
Uniqueness
3-(Chloromethyl)-2,2,4-trimethylhexane is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. The presence of three methyl groups on the hexane backbone influences its steric and electronic characteristics, making it a valuable compound in various synthetic applications.
Propiedades
Fórmula molecular |
C10H21Cl |
|---|---|
Peso molecular |
176.72 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2,2,4-trimethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-6-8(2)9(7-11)10(3,4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
YEDXDWRTMZQEJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CCl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


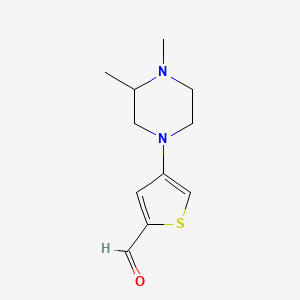

![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
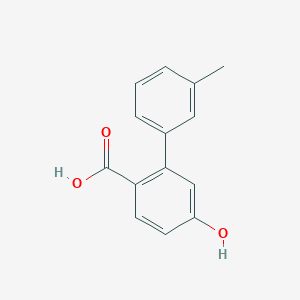
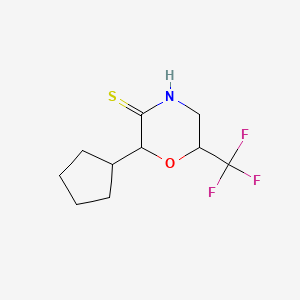
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
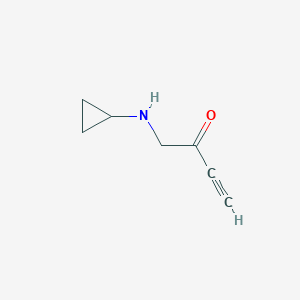
![Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172952.png)
![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)
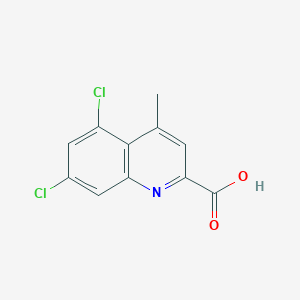
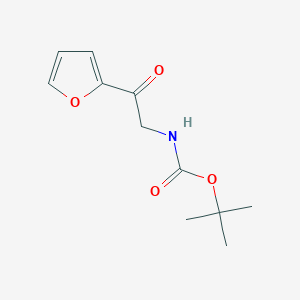
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)

![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)
